N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide
CAS No.: 303085-04-3
Cat. No.: VC16102436
Molecular Formula: C22H19N3O5
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303085-04-3 |
|---|---|
| Molecular Formula | C22H19N3O5 |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 2-(4-nitrophenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C22H19N3O5/c26-22(16-29-20-12-10-19(11-13-20)25(27)28)24-23-14-18-8-4-5-9-21(18)30-15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,24,26)/b23-14+ |
| Standard InChI Key | PPCMCIJOEKZBOM-OEAKJJBVSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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Benzylidene moiety: A benzene ring substituted with a benzyloxy group (-OCH2C6H5) at the ortho position.
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Acetohydrazide backbone: A hydrazide group (-CONHNH2) linked to an acetyl unit.
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4-Nitrophenoxy group: A para-nitrophenyl ether (-OC6H4NO2) attached to the acetyl group.
The presence of electron-withdrawing (nitro) and electron-donating (benzyloxy) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O5 |
| Molecular Weight | 405.40 g/mol |
| IUPAC Name | 2-(4-Nitrophenoxy)-N'-[(2-phenylmethoxybenzylidene)amino]acetamide |
| Topological Polar Surface Area | 108 Ų |
| LogP (Octanol-Water) | 3.8 (predicted) |
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
Step 1: Synthesis of 2-(Benzyloxy)benzaldehyde
2-Hydroxybenzaldehyde reacts with benzyl bromide under alkaline conditions (e.g., K2CO3/DMF) to introduce the benzyloxy group.
Step 2: Condensation with 2-(4-Nitrophenoxy)acetohydrazide
The aldehyde intermediate undergoes Schiff base formation with 2-(4-nitrophenoxy)acetohydrazide in ethanol or methanol, catalyzed by acetic acid or p-toluenesulfonic acid.
Table 2: Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid (0.1 eq) |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
| Yield | 65–72% (isolated) |
Physicochemical Properties
Solubility and Stability
The compound demonstrates limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic groups. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage.
Infrared Spectroscopy (IR)
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N-H Stretch: 3250–3300 cm⁻¹ (hydrazide NH).
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C=O Stretch: 1680–1700 cm⁻¹ (amide I band).
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NO2 Asymmetric Stretch: 1520 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d6):
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δ 8.20 (d, J=9.2 Hz, 2H, Ar-NO2).
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δ 7.85 (s, 1H, CH=N).
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δ 7.45–7.30 (m, 5H, benzyl protons).
Biological and Industrial Applications
Coordination Chemistry
The hydrazide and nitro groups serve as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties.
| Precaution | Guideline |
|---|---|
| Personal Protective Equipment | Gloves, lab coat, goggles |
| Ventilation | Fume hood required |
| Disposal | Incineration at licensed facilities |
Future Research Directions
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Structure-Activity Relationships: Systematic modification of substituents to enhance bioactivity.
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Nanoparticle Functionalization: Integration into drug delivery systems.
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Green Synthesis: Solvent-free or catalytic methods to improve sustainability.
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